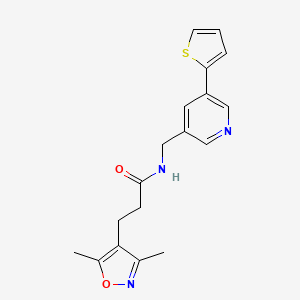

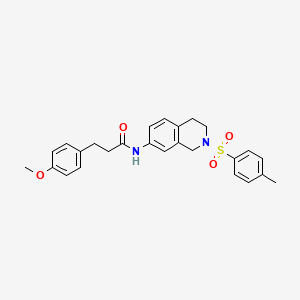

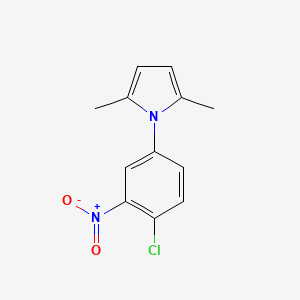

N,N-dibenzyl-2H-tetrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Electrochemical Oxidation and Amination

- Electrochemically Initiated Oxidative Amination : An electrochemically promoted coupling of benzoxazoles and amines, utilizing catalytic quantities of a tetraalkylammonium halide redox catalyst under constant current conditions, avoids the use of excess chemical oxidant. This method simplifies the workup and isolation process, leading to a reduction in waste and has implications for the synthesis of 2-aminobenzoxazoles, showcasing the utility of N,N-dibenzyl-2H-tetrazol-5-amine in electrochemical synthesis processes (Gao et al., 2014).

Synthesis of Tetrazole-derived Organocatalysts

- Tetrazole-derived Cyclic Amines via Azido-Ugi Reaction : A new route based on the TMSN3-modified Ugi reaction with 2-substituted cyclic imines was developed for the direct preparation of tetrazole-derived cyclic amines. These organocatalysts, important for their role in various synthetic pathways, highlight the versatility of N,N-dibenzyl-2H-tetrazol-5-amine in the creation of catalytic and synthetic building blocks (Shmatova & Nenajdenko, 2013).

Antimicrobial Activity of Silver(I) Complexes

- Silver(I) Complexes with Tetrazole Compounds : The synthesis and structural characteristics of tetrazole-containing compounds and their silver(I) complexes demonstrated remarkable inhibiting activity against a broad panel of Gram-positive and Gram-negative bacteria and fungi. This research suggests potential therapeutic applications and highlights the antimicrobial potential of N,N-dibenzyl-2H-tetrazol-5-amine derivatives (Andrejević et al., 2018).

Functional Models and Polymerization Catalysts

- Catechol 1,2-Dioxygenase Models : Iron(III) complexes of tetradentate tripodal ligands, including those derived from N,N-dibenzyl-2H-tetrazol-5-amine, have been synthesized and studied for their catalytic activity. These models provide insight into enzymatic processes and the role of such complexes in synthetic applications, including polymerization (Viswanathan et al., 1998).

Zukünftige Richtungen

The future directions for the study of “N,N-dibenzyl-2H-tetrazol-5-amine” and similar compounds could involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, and physical and chemical properties . Additionally, their potential applications in various fields such as medicine and materials science could be explored .

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibitDNA synthesis .

Mode of Action

It’s known that the compound has a high nitrogen content , which may contribute to its reactivity and potential biological activity.

Biochemical Pathways

Related compounds have been used in the synthesis of drug molecules and organic functional molecules . This suggests that the compound may interact with various biochemical pathways, potentially influencing the synthesis of certain biomolecules.

Result of Action

Related compounds have been reported to exhibit antimicrobial activity and cytotoxicity , suggesting that N,N-dibenzyl-1H-1,2,3,4-tetrazol-5-amine may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature can affect the stability of a compound . .

Eigenschaften

IUPAC Name |

N,N-dibenzyl-2H-tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5/c1-3-7-13(8-4-1)11-20(15-16-18-19-17-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZANQKJLIZZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibenzyl-2H-tetrazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2844783.png)

![4-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2844785.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2844788.png)

![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)

![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)